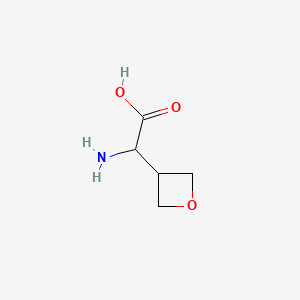

2-Amino-2-(oxetan-3-YL)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

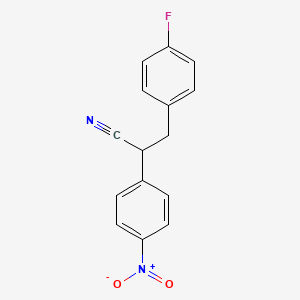

“2-Amino-2-(oxetan-3-YL)acetic acid” is a chemical compound with the molecular formula C5H9NO3 . It has a molecular weight of 131.13 . The compound is typically stored in a refrigerator and appears as a white to off-white powder or crystals .

Molecular Structure Analysis

The InChI code for “2-Amino-2-(oxetan-3-YL)acetic acid” is 1S/C5H9NO3/c6-4 (5 (7)8)3-1-9-2-3/h3-4H,1-2,6H2, (H,7,8) . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

“2-Amino-2-(oxetan-3-YL)acetic acid” has a molecular weight of 131.13 g/mol . It is a white to off-white powder or crystals . The compound is typically stored in a refrigerator .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The compound is utilized in crystal structure analysis, as demonstrated by its involvement in the study of the crystal structure of various compounds, which helps in understanding the molecular arrangement and interactions within the crystal lattice. This is crucial for the development of new materials and the understanding of their properties (Hyunjin Park et al., 2016).

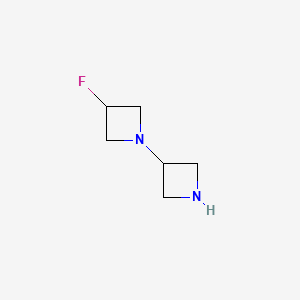

Synthesis of Spirocycles

2-Amino-2-(oxetan-3-yl)acetic acid plays a significant role in the synthesis of oxetane/azetidine containing spirocycles. These spirocycles are synthesized through silver-catalyzed 1,3-dipolar cycloaddition reactions, showcasing the compound's importance in facilitating complex chemical reactions leading to the formation of novel molecular structures with potential applications in various fields (Benjamin T Jones et al., 2016).

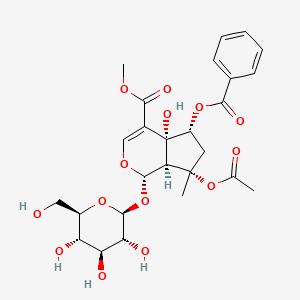

Development of Saturated Heterocycles

The compound is also involved in the synthesis of diverse saturated heterocycles. It acts as a precursor in addition reactions with trifluoroborates, leading to the formation of spiro and fused heterocycles. This highlights its role in the synthesis of complex organic molecules, which could have various pharmaceutical and industrial applications (Patrick B Brady & Erick M Carreira, 2015).

Peptide Foldamer Construction

In peptide research, 2-Amino-2-(oxetan-3-yl)acetic acid contributes to the construction of beta-pseudopeptide foldamers. These foldamers have potential applications in drug design and molecular recognition, showcasing the compound's significance in the development of new biologically active molecules (Gianluigi Luppi et al., 2004).

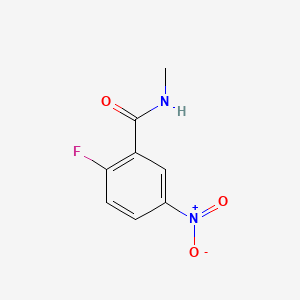

Corrosion Inhibition Studies

The compound's derivatives are studied for their corrosion inhibition properties. Understanding the interaction of these compounds with metal surfaces can lead to the development of more effective corrosion inhibitors, essential for extending the life of metal components in various industries (S. Kaya et al., 2016).

Propiedades

IUPAC Name |

2-amino-2-(oxetan-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQBFQWTJJLVRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(oxetan-3-YL)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B594704.png)

![(3aS,4R,6S,6aR)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbonitrile](/img/structure/B594711.png)

![(3E)-3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--oxovanadium (2/1)](/img/structure/B594714.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten](/img/structure/B594720.png)